5-Bromo-2,3-difluoro-4-methoxybenzaldehyde
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Overview
Description
5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (5-Br-2,3-DF-4-MeO-BzA) is an aromatic aldehyde compound that has been used in a variety of laboratory experiments. It has been found to have a wide range of applications in the fields of medicine, chemistry, and biochemistry.
Scientific Research Applications
5-Br-2,3-DF-4-MeO-BzA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as imidazole and benzimidazole derivatives. It has also been used in the synthesis of polymers and polymeric materials. Additionally, it has been used in the synthesis of drug molecules, such as anti-cancer drugs and antibiotics.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Similar compounds have been known to influence various metabolic and inflammatory responses .
Result of Action
Similar compounds have been found to have diverse bioactivities, including anti-inflammatory and anti-diabetic effects .
Advantages and Limitations for Lab Experiments
The use of 5-Br-2,3-DF-4-MeO-BzA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it can be used in a variety of reactions, making it a versatile compound for use in laboratory experiments. However, there are also some limitations to its use. For example, it is a relatively unstable compound, and it can be difficult to handle in the laboratory.
Future Directions
The future directions for 5-Br-2,3-DF-4-MeO-BzA are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, it could be used in the synthesis of new polymers and polymeric materials. Furthermore, it could be used in the synthesis of a variety of heterocyclic compounds, which could have a range of applications in the fields of medicine, chemistry, and biochemistry. Finally, it could be used in the development of new catalysts and reaction conditions, which could lead to the development of new and improved synthetic methods.
Synthesis Methods
The synthesis of 5-Br-2,3-DF-4-MeO-BzA can be accomplished through several methods. The most commonly used method is the reaction of 5-bromo-2,3-difluorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a catalytic amount of sulfuric acid. This reaction produces an aldehyde intermediate, which can then be converted to the desired product. Other methods, such as the reaction of 5-bromo-2,3-difluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, can also be used.
properties
IUPAC Name |
5-bromo-2,3-difluoro-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZYFDKWLPZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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